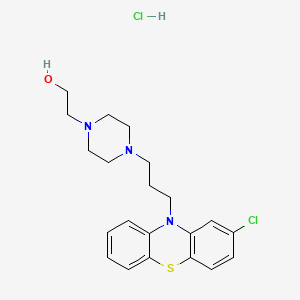
Perphenazine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Perphenazine hydrochloride is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used to treat psychosis, including schizophrenia and the manic phases of bipolar disorder. This compound is known for its potent dopamine D2 receptor antagonistic properties, making it effective in managing symptoms of psychosis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of perphenazine hydrochloride involves several steps. One common method includes the condensation of 2-chloro-10H-phenothiazine with 1-(2-hydroxyethyl)piperazine in the presence of a base. The reaction is typically carried out in a solvent such as toluene or dimethylbenzene, followed by purification steps including washing, pickling, and crystallization to obtain the crude product .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process includes side chain synthesis, condensation reactions, and multiple purification steps to ensure high yield and purity. The use of solvents like toluene and dimethylbenzene, along with controlled reaction conditions, helps in achieving efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
Perphenazine hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of sulfoxides, while reduction can yield secondary amines .
Wissenschaftliche Forschungsanwendungen
Perphenazine hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying phenothiazine derivatives and their reactions.
Biology: Investigated for its effects on neurotransmitter systems and receptor binding.
Medicine: Extensively used in clinical research for treating psychotic disorders and understanding the pharmacodynamics of antipsychotic drugs.
Wirkmechanismus
Perphenazine hydrochloride exerts its effects primarily by binding to dopamine D1 and D2 receptors, inhibiting their activity. This antagonistic action on dopamine receptors helps in reducing psychotic symptoms. Additionally, this compound also binds to alpha-adrenergic receptors, contributing to its sedative and antiemetic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chlorpromazine: Another phenothiazine derivative with similar antipsychotic properties.
Fluphenazine: A high-potency antipsychotic with a similar mechanism of action.
Thioridazine: Known for its antipsychotic and sedative effects.
Uniqueness
Perphenazine hydrochloride is unique due to its balanced potency and lower metabolic risk compared to some second-generation antipsychotics. It is also effective in treating both positive and negative symptoms of schizophrenia, making it a versatile option in psychopharmacology .
Eigenschaften
CAS-Nummer |
3111-71-5 |
|---|---|
Molekularformel |
C21H27Cl2N3OS |
Molekulargewicht |
440.4 g/mol |
IUPAC-Name |
2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethanol;hydrochloride |
InChI |
InChI=1S/C21H26ClN3OS.ClH/c22-17-6-7-21-19(16-17)25(18-4-1-2-5-20(18)27-21)9-3-8-23-10-12-24(13-11-23)14-15-26;/h1-2,4-7,16,26H,3,8-15H2;1H |
InChI-Schlüssel |
ONDBZOZCVLIFKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl)CCO.Cl |
Verwandte CAS-Nummern |
2015-28-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(2R,6S)-2,6-dimethylmorpholin-4-yl]-2-methyl-1-[4-(2-methylbutan-2-yl)phenyl]propan-1-one;hydrochloride](/img/structure/B13747197.png)
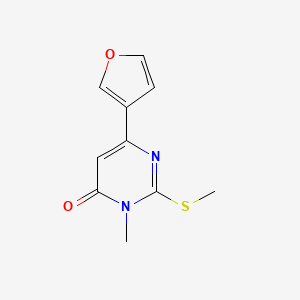

![3-(2,2,2-Trifluoroacetyl)-1,6-dihydropyrrolo[2,3-c]pyridin-7-one](/img/structure/B13747215.png)
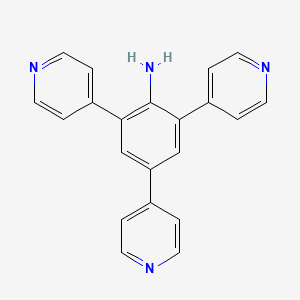
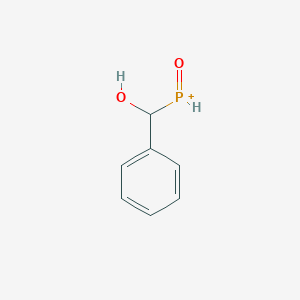
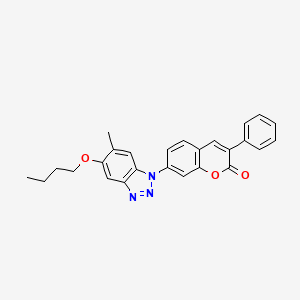


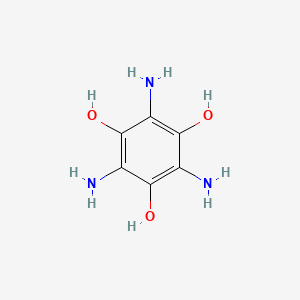
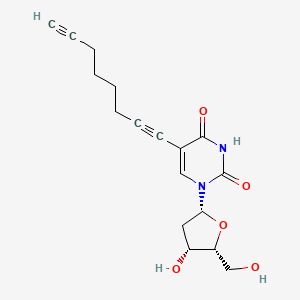
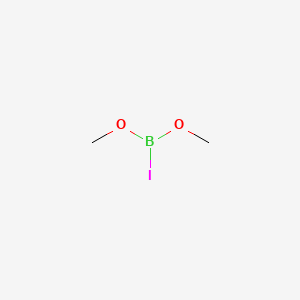
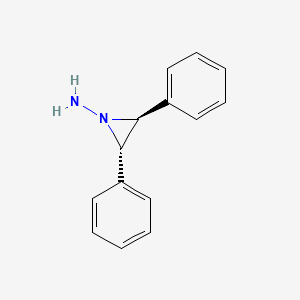
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
